Urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-
Overview
Description
“Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” is a compound with the molecular formula C16H13N3OS . It has a molecular weight of 295.36 g/mol and an exact mass of 295.077933 g/mol . The compound has been used in various studies and has shown potential in different areas of research .
Synthesis Analysis
The synthesis of thiazol-urea derivatives, including “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-”, has been reported in the literature . These compounds were designed and synthesized to improve the druggability of target compounds .Molecular Structure Analysis
The molecular structure of “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” includes a urea group (NH2-CO-NH2) and a thiazole group (a five-membered ring containing nitrogen and sulfur) . The compound’s InChI (IUPAC International Chemical Identifier) is InChI=1S/C16H13N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1-11H, (H2,17,18,19,20) .Chemical Reactions Analysis
While specific chemical reactions involving “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” are not detailed in the search results, urea derivatives have been synthesized by reacting 2-aminothiazole and 2-furfurylamine with the appropriate iso(thio)cyanate .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its melting point is 214 °C , and it has a refractive index of 1.721 . The compound’s solubility is less than 0.2 µg/mL .Scientific Research Applications
Antibacterial Activity
Urea derivatives have been explored as potential antibacterial agents. Specifically, N-phenyl-N’-(4-phenyl-2-thiazolyl)-urea and its amide analogs have shown promise. In a study, two series of novel urea- and amide-functionalized 2,4-disubstituted thiazole derivatives were synthesized and evaluated for in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Thiazolyl-N-substituted amide derivatives exhibited better antibacterial activity compared to the corresponding phenyl thiazolyl urea analogs . Notably, compounds 3f, 3g, and 4g displayed potent antibacterial effects.
Drug Design and Development
The concept of “molecular hybridization” involves combining pharmacophoric moieties from different bioactive substances to create new hybrid molecules with improved efficacy and affinity. Urea derivatives, including phenyl thiazolyl urea compounds, have been investigated as bacterial cell-wall biosynthesis inhibitors. These derivatives exhibit excellent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Docking studies have highlighted strong interactions between the urea carbonyl group and the MurB substrate domain, emphasizing their potential as drug candidates .
Agrochemicals and Herbicides
Urea and thiourea derivatives containing 5-member heterocyclic rings play a crucial role in developing agrochemicals. For instance, ureidothiazoles (C:CX.S.CY:N) with Y = NRCONMeR’ have been effective herbicides against a broad spectrum of weeds. These compounds demonstrate the importance of urea-based structures in agrochemical applications .
Mechanism of Action
Target of Action
Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)- is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structural feature may contribute to the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways associated with their biological activities .
Pharmacokinetics
The compound’s solubility is less than 02 µg/mL , which may impact its bioavailability.
Result of Action
Thiazole derivatives are known to have a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility is less than 02 µg/mL , which may impact its action in different environments.
properties
IUPAC Name |
1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYWMMNENUUGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356776 | |
Record name | 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
CAS RN |
15850-25-6 | |
Record name | N-Phenyl-N′-(4-phenyl-2-thiazolyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15850-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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